1-(4-(2-Phenoxyethyl)-1-piperazinyl)-1-phenyl-2-propanone dihydrochloride
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Overview
Description
2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. The phenoxyethyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the phenyl group via a Friedel-Crafts acylation. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl group may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanone,1-(4-methoxyphenyl)-
- 2-Propanone,1-[4-[(2-phenoxyethyl)thio]phenyl]-
Uniqueness
2-Propanone,1-(4-(2-phenoxyethyl)-1-piperazinyl)-1-phenyl-,dihydrochloride is unique due to its combination of a piperazine ring, phenyl group, and phenoxyethyl group. This structure provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
65489-04-5 |
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Molecular Formula |
C21H28Cl2N2O2 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-[4-(2-phenoxyethyl)piperazin-1-yl]-1-phenylpropan-2-one;dihydrochloride |
InChI |
InChI=1S/C21H26N2O2.2ClH/c1-18(24)21(19-8-4-2-5-9-19)23-14-12-22(13-15-23)16-17-25-20-10-6-3-7-11-20;;/h2-11,21H,12-17H2,1H3;2*1H |
InChI Key |
OYBPDGSDHOLEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)N2CCN(CC2)CCOC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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